Organoleptic Differentiation: Green-Creamy Profile vs. Harsh Garlic Notes in Flavor Formulation
Organoleptic assessment establishes that allyl propyl disulfide (FEMA# 4073) exhibits a distinctive 'greener and creamier' alliaceous character compared to other disulfides, including diallyl disulfide (FEMA# 2028), the primary component of garlic oil [1]. This differentiation stems from the unsymmetrical allyl-propyl substitution pattern: the allyl group contributes fresh garlic top notes, while the propyl moiety imparts softer onion undertones with reduced pungency, yielding a more balanced flavor profile suitable for both savory applications and potential tropical fruit flavor formulations [1]. The compound is described as possessing a complex sulfide aroma blending fresh garlic (allyl-derived) with mild onion (propyl-derived) notes, free from harsh irritancy .
| Evidence Dimension | Organoleptic profile (odor/flavor character) |
|---|---|
| Target Compound Data | Green, creamy alliaceous with balanced garlic-onion character; olfactory threshold ~0.03–0.08 μg/L |
| Comparator Or Baseline | Diallyl disulfide (FEMA# 2028): typical alliaceous, more pungent garlic; Diethyl disulfide (FEMA# 4093): atypically alliaceous, useful for meat flavors |
| Quantified Difference | Qualitative differentiation: greener and creamier vs. typical alliaceous; threshold data available for target |
| Conditions | Organoleptic panel evaluation; 0.10% solution in propylene glycol |
Why This Matters
Formulators requiring a milder, more balanced alliaceous note with reduced pungency should select allyl propyl disulfide over symmetric disulfides; the low olfactory threshold (0.03–0.08 μg/L) enables effective flavor impact at minimal inclusion levels, reducing formulation cost and minimizing off-notes.
- [1] Perfumer & Flavorist. Sulfur molecules for use in vegetable applications. June 2009; page 24. View Source
